REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[C:7]([Cl:15])=[C:8]([C:11]([Cl:14])=[CH:12][N:13]=1)[C:9]#[N:10].[F:16][B-](F)(F)F.[H+]>>[Cl:15][C:7]1[C:6]([F:16])=[N:13][CH:12]=[C:11]([Cl:14])[C:8]=1[C:9]#[N:10] |f:0.1,3.4|
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Name
|
|
Quantity
|
3.17 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
4.32 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C#N)C(=CN1)Cl)Cl
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.[H+]
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Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
carefully quenched with ice and solid Na2CO3
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate (3×150 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated to ˜20 mL in volume
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Type
|
CUSTOM
|
Details
|
triturated with dichloromethane (30 mL)
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 5 to 30% ethyl acetate in hexanes
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C#N)C(=CN=C1F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 36.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |